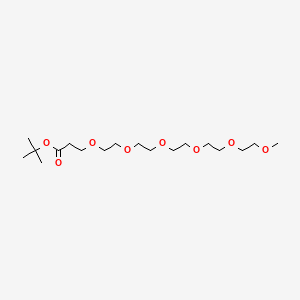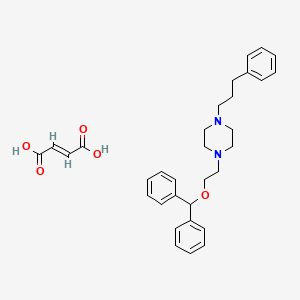
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzhydryloxyethyl and phenylpropyl groups, and an (E)-but-2-enedioic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Benzhydryloxyethyl Group: The benzhydryloxyethyl group can be introduced via nucleophilic substitution reactions using benzhydryl chloride and an appropriate base.
Addition of Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Incorporation of (E)-but-2-enedioic Acid: The final step involves the esterification or amidation of the piperazine derivative with (E)-but-2-enedioic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, phenylpropyl chloride, Lewis acids, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine: Lacks the (E)-but-2-enedioic acid moiety.
4-(3-phenylpropyl)piperazine: Lacks both the benzhydryloxyethyl group and the (E)-but-2-enedioic acid moiety.
1-(2-benzhydryloxyethyl)piperazine: Lacks the phenylpropyl group and the (E)-but-2-enedioic acid moiety.
Uniqueness
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C32H38N2O5 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
QCSMGOCTDJAWRQ-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)


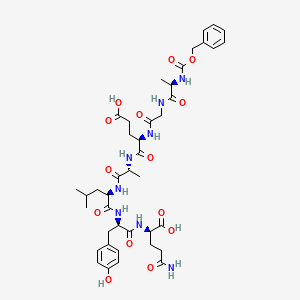


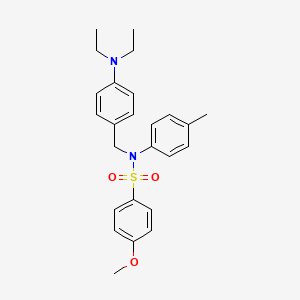
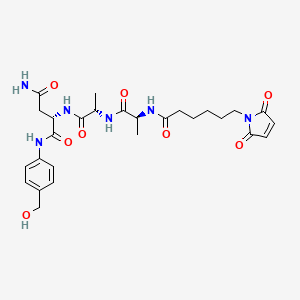

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
